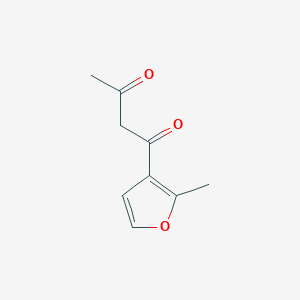

1-(2-Methylfuran-3-yl)butane-1,3-dione

Description

1-(2-Methylfuran-3-yl)butane-1,3-dione is a β-diketone derivative featuring a 2-methylfuran substituent. This compound belongs to a broader class of 1,3-diketones, which are characterized by two ketone groups separated by a methylene bridge. The 2-methylfuran moiety introduces an oxygen-containing heteroaromatic ring, influencing the compound’s electronic properties, solubility, and coordination behavior.

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

1-(2-methylfuran-3-yl)butane-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-6(10)5-9(11)8-3-4-12-7(8)2/h3-4H,5H2,1-2H3 |

InChI Key |

KDXPULLOHUMGAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Approach via 1,3-Dicarbonyl Precursors and Furan Derivatives

A common synthetic route involves the condensation of suitable 1,3-dicarbonyl compounds with substituted furan derivatives. For example, 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione and related analogs are commercially available and have been used as starting materials to introduce the furan moiety into diketone frameworks. The reaction typically proceeds under mild conditions, often employing base catalysis or acid-mediated processes to facilitate keto-enol tautomerism and coupling to the furan ring.

One-Pot Synthesis Using α,β-Unsaturated Ketones and Furan Rings

One-pot procedures have been described where ethyl trifluoroacetoacetate or similar 1,3-dicarbonyl esters react with methyl-substituted furan derivatives under controlled conditions. For example, ethyl trifluoroacetoacetate added dropwise to a furan-containing intermediate with stirring at room temperature for extended periods (e.g., 16 hours) followed by acid workup leads to the formation of 1,3-diketones bearing the furan ring. This method benefits from operational simplicity and relatively high yields (up to 80%).

Catalytic Multicomponent Carbonylation Approaches

Palladium-Catalyzed Carbonylative Assembly

A sophisticated method involves the catalytic assembly of 2-propargyl-1,3-dicarbonyl compounds with amines and carbon monoxide under palladium iodide catalysis. This multicomponent reaction can generate furan-containing 1,3-diketones with high selectivity. The palladium iodide/potassium iodide catalytic system under oxidative conditions (CO/air atmosphere) promotes cyclization and carbonylation, yielding furan derivatives with acyl substituents.

- Typical conditions: PdI2 (0.33–1 mol%), KI (molar ratio KI:PdI2 = 100), secondary amines (e.g., diethylamine), MeCN solvent, 100 °C, 15 hours, 20 atm CO/air.

- Yields range from 55% to 81% depending on substrate and catalyst loading.

- This method allows for structural diversity by varying amines and 1,3-dicarbonyl substrates, including methyl-substituted furans.

Radical Cyclization Mediated by Manganese(III) Acetate

Radical Addition and Cyclization

Radical-mediated cyclization techniques using manganese(III) acetate in acetic acid enable the synthesis of furan-substituted diketones. The process involves generation of α-carbon radicals from 1,3-dicarbonyl compounds, which add to alkenes or alkynes bearing furan rings or their precursors. Subsequent intramolecular cyclization yields dihydrofuran or furan-substituted diketone products.

- The manganese(III) acetate oxidizes the 1,3-dicarbonyl compound to a radical intermediate.

- Radical addition to the alkene followed by oxidation and ring closure furnishes the target compound.

- This method is versatile and can be used to prepare various substituted furans including methylfurans.

- Purification is typically achieved by column chromatography, and products are characterized by NMR and mass spectrometry.

Green Chemistry and Biomass-Derived Routes

Conversion from Biomass Sugars to Furanic Diketones

Recent advances have demonstrated environmentally benign methods to prepare bisfuranic diketones directly from sugars such as xylose. Catalyzed by zirconium ions with additives like sodium iodide, these methods promote nucleophilic addition and dehydration steps to form furan rings and diketone functionalities in one pot with high carbon efficiency and near-quantitative yields.

- These methods avoid harsh reagents and use water elimination as a benign byproduct.

- Sodium iodide assists in water elimination and carbon–carbon double bond formation.

- Although primarily focused on bisfurans, the methodology is adaptable to methylfuran derivatives by appropriate substrate choice.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| Direct condensation with furans | 1,3-dicarbonyls + methylfuran derivatives, acid/base catalysis | 70–80% | Simple, straightforward | Commercially available precursors |

| One-pot trifluoroacetoacetate reaction | Ethyl trifluoroacetoacetate, room temp, acid workup | ~80% | Operational simplicity | Requires prolonged stirring |

| PdI2-catalyzed carbonylation | PdI2/KI, secondary amines, CO/air, MeCN, 100 °C | 55–81% | High selectivity, structural diversity | Multicomponent, scalable |

| Mn(III) acetate radical cyclization | Mn(OAc)3, HOAc, alkenes/alkynes, radical pathway | Moderate to high | Radical-mediated, versatile | Requires chromatographic purification |

| Biomass-derived catalysis | Zr4+ catalysis, NaI additive, xylose substrate | Up to 98% (bisfurans) | Green, sustainable | Adaptable for methylfuran targets |

Research Findings and Considerations

- The palladium-catalyzed multicomponent carbonylation provides a robust synthetic platform for 1-(2-methylfuran-3-yl)butane-1,3-dione analogs with good yields and functional group tolerance, making it suitable for complex molecule synthesis.

- Radical cyclization using manganese(III) acetate offers an alternative pathway, particularly useful for synthesizing furan-substituted dihydrofurans and diketones with radical intermediates, though it requires careful control of reaction conditions.

- The green chemistry approach from biomass sugars represents a promising sustainable route, though it is more developed for bisfuranic compounds; adaptation to methylfuran derivatives is an area of ongoing research.

- Traditional condensation methods remain relevant for straightforward synthesis when starting materials are readily available.

Chemical Reactions Analysis

1-(2-Methylfuran-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylfuran-3-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylfuran-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Estimated based on analogous structures; †Inferred from similar β-diketonate ligands; ‡Calculated from molecular formula in .

Heteroaromatic Substituents

- Thiophene vs. Furan: Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)butane-1,3-dione) exhibit stronger electron-withdrawing effects due to sulfur’s polarizability, enhancing metal-ligand interactions in zinc complexes for ring-opening polymerization (ROP) catalysis .

- Pyridine Derivatives : The nitrogen atom in 1-(6-methylpyridin-3-yl)butane-1,3-dione enables stronger coordination to transition metals compared to furan or thiophene derivatives . This makes pyridine-based β-diketones more suitable for applications requiring robust metal-ligand bonds.

Aromatic Substituents

- Methoxyphenyl Groups : 1-(4-Methoxyphenyl)butane-1,3-dione demonstrates improved HPLC separation efficiency due to the methoxy group’s polarity, which enhances interaction with reverse-phase columns . The methylfuran analog may exhibit similar polarity but with distinct retention times due to furan’s smaller ring size.

- Fluorinated Derivatives: Fluorine substituents (e.g., 1-(2,4-Difluorophenyl)butane-1,3-dione) increase the acidity of the diketone protons (pKa ~8–9), facilitating enolate formation for nucleophilic reactions . The methylfuran derivative likely has a higher pKa due to the electron-donating methyl group, limiting its use in reactions requiring highly reactive enolates.

Application-Specific Comparisons

Catalysis

- Zinc Complexation : Thiophene-based β-diketones form stable zinc complexes for ROP catalysis of polylactic acid (PLA), achieving high conversion rates and controlled molecular weights . The methylfuran analog’s weaker electron donation might yield less active catalysts, though this could be offset by tuning reaction conditions.

- Furan’s lower conductivity compared to thiophene may limit its utility in electrochemical applications.

Biological Activity

1-(2-Methylfuran-3-yl)butane-1,3-dione, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, antitumor, and antimicrobial activities, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring and a diketone functional group. The presence of these moieties suggests potential reactivity and interaction with biological targets.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Research has demonstrated that compounds containing furan derivatives exhibit notable antioxidant properties.

Table 1: Antioxidant Activity of this compound

The EC50 value indicates the concentration required to achieve 50% inhibition of free radicals. The lower the EC50 value, the higher the antioxidant activity. In this case, this compound shows comparable activity to vitamin E, a well-known antioxidant.

Antitumor Activity

The antitumor effects of this compound have been investigated in various studies. The compound has shown promise in inhibiting tumor cell proliferation.

Case Study: Antitumor Effects

In a study examining the cytotoxic effects of various diketones on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The antimicrobial properties of compounds derived from furans have been documented extensively. Preliminary studies suggest that this compound exhibits antibacterial activity against several pathogenic bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The MIC values indicate the lowest concentration that inhibits visible growth of bacteria. These results highlight the potential of this compound as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.